3,3'-Dinitrobenzidina

Descripción general

Descripción

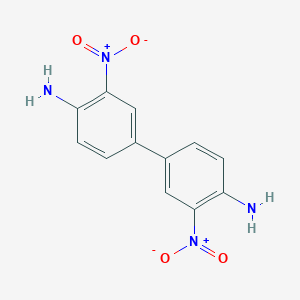

3,3’-Dinitrobenzidine is an organic compound with the molecular formula C12H10N4O4. It is a derivative of benzidine, characterized by the presence of two nitro groups attached to the benzene rings. This compound is known for its applications in the synthesis of various polymers and its use in scientific research.

Aplicaciones Científicas De Investigación

3,3’-Dinitrobenzidine has several applications in scientific research:

Polymer Synthesis: It is used in the synthesis of polybenzimidazole, a polymer known for its thermal and chemical stability.

Biological Research: The compound is used in the preparation of symmetrical bis-benzimidazole derivatives, which have applications in the inhibition of gastric acid secretion.

Material Science: It is used in the development of heat-resistant resins and adhesives, particularly in the aerospace and automotive industries.

Mecanismo De Acción

Target of Action

3,3’-Dinitrobenzidine primarily targets the formation of symmetrical bis-benzimidazole derivatives . These derivatives play a crucial role in the inhibition of gastric acid secretion .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 3,3’-Dinitrobenzidine reacts with excess isophthaloyl chloride to form a monomer with a dicarboxylic acid end group . This monomer then interacts with aromatic dianhydrides (pyromellitic dianhydride and 3,3’,4,4’-sulfonyldiphthalic anhydride) and 4,4’-diphenyl-methane diisocyanate to form polyimide prepolymers . These prepolymers are further extended with the diacid monomer to form nitro group-containing aromatic poly (amide-imide) copolymers . The nitro groups in these copolymers are then hydrogenated to form amine groups .

Biochemical Pathways

The affected biochemical pathways involve the transformation of nitro groups into amine groups and the cyclization of these groups to form poly (benzimidazole amide imide) copolymers . This process occurs in polyphosphoric acid, which acts as a cyclization agent . The resulting copolymers exhibit good thermal and thermo-oxidative stability .

Pharmacokinetics

The compound’s solubility in various solvents such as sulfuric acid, polyphosphoric acid, and n-methyl-2-pyrrolidone under heating to 100°c with 5% lithium chloride suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3,3’-Dinitrobenzidine’s action result in the formation of poly (benzimidazole amide imide) copolymers . These copolymers have a range of glass transition temperatures from 270 to 322°C and exhibit good thermal and thermo-oxidative stability .

Action Environment

The action of 3,3’-Dinitrobenzidine is influenced by environmental factors such as temperature and the presence of certain solvents. For instance, the cyclization of amine groups to form poly (benzimidazole amide imide) copolymers occurs at 180°C . Additionally, the solubility of the resulting copolymers in various solvents under specific heating conditions influences the compound’s action and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3’-Dinitrobenzidine can be synthesized through several methods. One common method involves the nitration of benzidine. The process typically includes the following steps:

Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride to form N,N’-diacetylbenzidine.

Nitration: The diacetylated benzidine is then nitrated using nitric acid to produce 3,3’-dinitro-N,N’-diacetylbenzidine.

Hydrolysis: The protective acetyl groups are removed through hydrolysis, yielding 3,3’-dinitrobenzidine.

Industrial Production Methods

In industrial settings, 3,3’-Dinitrobenzidine is produced by reacting dinitrobiphenyl compounds with ammonia. This method is advantageous for large-scale production due to its efficiency and the availability of raw materials .

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Dinitrobenzidine undergoes various chemical reactions, including:

Substitution: The nitro groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Reducing Agents: Iron and hydrochloric acid are commonly used for the reduction of nitro groups.

Nitrating Agents: Nitric acid is used for the nitration of benzidine to introduce nitro groups.

Major Products

3,3’-Diaminobenzidine: Formed through the reduction of 3,3’-dinitrobenzidine.

Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents and conditions used.

Comparación Con Compuestos Similares

Similar Compounds

3,3’-Diaminobenzidine: A reduced form of 3,3’-dinitrobenzidine, used in polymer synthesis and biological research.

Benzidine: The parent compound from which 3,3’-dinitrobenzidine is derived.

Uniqueness

3,3’-Dinitrobenzidine is unique due to its dual nitro groups, which confer specific chemical reactivity. This makes it particularly useful in the synthesis of polymers and other complex chemical structures.

Actividad Biológica

3,3'-Dinitrobenzidine (DNB) is an organic compound with significant biological activity, particularly noted for its mutagenic and potential carcinogenic properties. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,3'-Dinitrobenzidine is characterized by the presence of two nitro groups attached to a benzidine structure, which consists of two benzene rings linked by an amine group. Its chemical formula is C12H10N4O4. The compound's structure allows for significant hydrogen bonding, contributing to its unique properties and applications in various fields, including organic chemistry and polymer synthesis.

Biological Activity

Mutagenicity and Carcinogenicity

Research indicates that DNB exhibits mutagenic properties , primarily due to its ability to form DNA adducts. This interaction can lead to genetic alterations and potentially initiate carcinogenic processes. Studies have shown that DNB can induce oxidative stress in biological systems, resulting in cellular damage and contributing to various disease mechanisms .

Mechanisms of Action

- DNA Adduct Formation : DNB can bind covalently to DNA, forming adducts that disrupt normal cellular functions. This process is a critical step in the mutagenic pathway.

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cells. This oxidative stress is implicated in the development of cancer and other degenerative diseases .

- Cellular Effects : DNB's interaction with cellular components can result in apoptosis or necrosis, depending on the concentration and exposure duration. These effects are mediated through pathways involving p53 activation and other cellular stress responses.

Case Studies

- Mutagenicity Testing : In a study assessing the mutagenic potential of DNB using bacterial assays (Ames test), results indicated a significant increase in mutation frequency at higher concentrations, suggesting that DNB is a potent mutagen.

- Carcinogenic Risk Assessment : Long-term exposure studies in animal models demonstrated a correlation between DNB exposure and the development of tumors, particularly in the liver and bladder. The findings support the classification of DNB as a potential human carcinogen .

Comparative Analysis with Related Compounds

To understand the unique biological activity of DNB, a comparison with structurally similar compounds was performed:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,3'-Diaminobenzidine | C12H12N4 | Precursor for polybenzimidazole; used in staining |

| 4,4'-Dinitrobenzidine | C12H10N4O4 | Similar nitration pattern; different substitution |

| Benzidine | C12H12N2 | Base structure; lacks nitro groups |

| 3,3'-Dihydroxybenzidine | C12H12N2O2 | Hydroxy groups instead of nitro; different reactivity |

This table illustrates how the presence of nitro groups significantly alters the reactivity and biological implications of these compounds.

Applications in Research and Industry

Despite its hazardous nature, DNB has applications as an analytical reagent in environmental studies. It is used for detecting aromatic amines in water and soil samples, aiding pollution monitoring efforts. Additionally, its derivatives are valuable in immunohistochemistry for staining proteins and nucleic acids .

Safety Concerns

Due to its mutagenic and potentially carcinogenic properties, handling DNB requires strict safety precautions. It is classified as an irritant and should be managed under controlled conditions to minimize exposure risks.

Propiedades

IUPAC Name |

4-(4-amino-3-nitrophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-9-3-1-7(5-11(9)15(17)18)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEINMLGYDSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036861 | |

| Record name | 3,3'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6271-79-0 | |

| Record name | 3,3′-Dinitrobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dinitrobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6271-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dinitro[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DINITROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M226SQ8G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 3,3'-dinitrobenzidine?

A1: 3,3'-Dinitrobenzidine is not typically used in its original form but serves as a valuable precursor in polymer synthesis. Research highlights its use in creating high-performance polymers like poly(benzimidazole amide imide) copolymers [, , ]. These copolymers are known for their excellent thermal and thermo-oxidative stability, making them suitable for applications demanding high-temperature resistance.

Q2: How is 3,3'-dinitrobenzidine incorporated into the structure of these polymers?

A2: The synthesis of poly(benzimidazole amide imide) copolymers involves a multi-step process [, , ]. First, 3,3'-dinitrobenzidine reacts with isophthaloyl chloride to create a monomer with dicarboxylic acid end groups. This monomer is then incorporated into the polymer backbone through reactions with aromatic dianhydrides like pyromellitic dianhydride (PMDA) and 3,3′,4,4′-sulfonyldiphthalic anhydride (DSDA) in the presence of 4,4′-diphenylmethane diisocyanate (MDI). The resulting polymer contains nitro groups, which are subsequently reduced to amine groups and then cyclized to form the benzimidazole structure within the polymer.

Q3: What are the advantages of incorporating 3,3'-dinitrobenzidine into these polymers?

A3: The presence of the benzimidazole units, derived from 3,3'-dinitrobenzidine, significantly contributes to the enhanced thermal stability of the resulting copolymers [, , ]. The rigid aromatic structure and strong intermolecular interactions within the benzimidazole rings enhance the polymer's resistance to thermal degradation. This results in materials with high glass transition temperatures and impressive thermal decomposition temperatures, both in inert and oxidative environments.

Q4: Are there alternative methods for preparing high-purity 3,3'-diaminobenzidine, a compound closely related to 3,3'-dinitrobenzidine?

A4: Yes, research indicates the development of a reusable transition metal complex catalyst for the preparation of high-purity 3,3'-diaminobenzidine and its analogs []. This method involves coupling 4-halo-2-nitroaniline to 3,3'-dinitrobenzidine using transition metal catalysts, followed by reduction to yield the desired 3,3'-diaminobenzidine derivatives. This approach offers advantages in terms of product purity and the potential for catalyst reusability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.